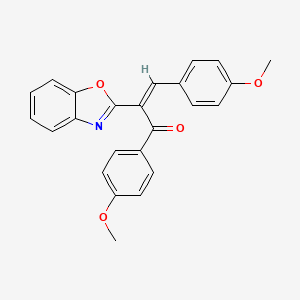![molecular formula C23H17NO4S B12160190 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12160190.png)
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex heterocyclic compound that combines multiple functional groups, including a thiazole ring, a furochromenone core, and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with molecular targets and pathways within biological systems. The thiazole ring and furochromenone core are key structural features that enable the compound to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-
- 2-(2,4-Dihydroxy-5-methoxyphenyl)-3-[(2Z)-3,7-dimethyl-2,6-octadien-1-yl]-5,7-dihydroxy-6-(3-methyl-2-buten-1-yl)-4H-chromen-4-one
Uniqueness
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its combination of a thiazole ring and a furochromenone core, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H17NO4S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H17NO4S/c1-12-13(2)27-21-10-20-15(8-17(12)21)9-18(23(25)28-20)19-11-29-22(24-19)14-4-6-16(26-3)7-5-14/h4-11H,1-3H3 |
InChI Key |
YIYIUGXJFVLQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C3C=C(C(=O)OC3=C2)C4=CSC(=N4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[(3E)-3-[hydroxy(thiophen-2-yl)methylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160109.png)
![5-{[5-(4-Bromophenyl)(2-furyl)]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiaz olidin-4-one](/img/structure/B12160116.png)
![5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B12160120.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160127.png)
![6-chloro-1-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B12160140.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-4-carboxamide](/img/structure/B12160142.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160146.png)
methyl}quinolin-8-ol](/img/structure/B12160148.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160158.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B12160161.png)

![methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12160170.png)
![N-{(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12160171.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12160179.png)
